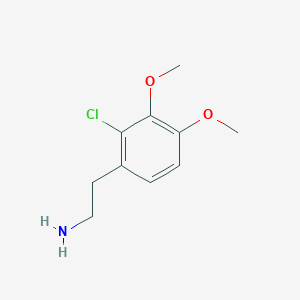

2-(2-chloro-3,4-dimethoxyphenyl)ethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-chloro-3,4-dimethoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO2/c1-13-8-4-3-7(5-6-12)9(11)10(8)14-2/h3-4H,5-6,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTKGUKHQYUHYTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)CCN)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20986478 | |

| Record name | 2-(2-Chloro-3,4-dimethoxyphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20986478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67287-36-9 | |

| Record name | 2-Chloro-3,4-dimethoxybenzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67287-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3,4-dimethoxyphenethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067287369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Chloro-3,4-dimethoxyphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20986478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-3,4-dimethoxyphenethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.556 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chloro-3,4-dimethoxyphenethylamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X29D6T3PG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2-(2-chloro-3,4-dimethoxyphenyl)ethanamine

Abstract: This technical guide provides a comprehensive overview of the chemical and pharmacological properties of 2-(2-chloro-3,4-dimethoxyphenyl)ethanamine (CAS: 67287-36-9). As a substituted phenethylamine, this compound is of significant interest to researchers in medicinal chemistry and drug development. This document details its chemical identity, physicochemical properties, synthesis and purification methodologies, and analytical characterization techniques. Furthermore, it explores the compound's known chemical reactivity and places its pharmacological profile in the context of related neuroactive molecules, highlighting its distinct activity as a dopamine receptor agonist. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed, authoritative resource on this specific molecule.

Introduction and Chemical Identity

This compound is an organic compound belonging to the phenethylamine class.[1] This class is renowned for its diverse pharmacological activities, largely stemming from a core structure that mimics endogenous neurotransmitters like dopamine and norepinephrine. The specific substitution pattern on the phenyl ring of this molecule—a chlorine atom at the C2 position and two methoxy groups at C3 and C4—confers a unique chemical and pharmacological profile.[1] Unlike its more widely known structural isomers in the "2C" family (e.g., 2C-C, 2,5-dimethoxy-4-chlorophenethylamine), which are primarily serotonergic, this compound has been investigated for its effects on the dopaminergic system.[1][2]

This guide serves as a foundational document, consolidating critical data to support further research and application development.

Caption: 2D Structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1][3] |

| CAS Number | 67287-36-9[1][3][4] |

| Molecular Formula | C₁₀H₁₄ClNO₂[1][3][4] |

| Molecular Weight | 215.67 g/mol [1][3][4] |

| Synonyms | 2-Chloro-3,4-dimethoxyphenethylamine, 2-Chlorohomoveratrylamine[3] |

| SMILES | COC1=C(C(=C(C=C1)CCN)Cl)OC[1][3] |

| InChI Key | YTKGUKHQYUHYTQ-UHFFFAOYSA-N[1][3] |

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in both chemical and biological systems. These parameters influence solubility, absorption, distribution, and reactivity.

Table 2: Physicochemical Data

| Property | Value | Source |

| Boiling Point | 307.7°C at 760 mmHg | BOC Sciences[] |

| Density | 1.16 g/cm³ | BOC Sciences[] |

| LogP (Predicted) | 2.4667 | ChemScene[6] |

| Topological Polar Surface Area (TPSA) | 30.49 Ų | ChemScene[6] |

| Hydrogen Bond Acceptors | 3 | ChemScene[6] |

| Hydrogen Bond Donors | 1 | ChemScene[6] |

| Rotatable Bonds | 5 | ChemScene[6] |

Synthesis and Purification

The synthesis of this compound can be approached through several routes. A common strategy involves the chlorination of a readily available precursor, 3,4-dimethoxyphenethylamine (homoveratrylamine). This approach leverages electrophilic aromatic substitution to introduce the chlorine atom onto the electron-rich dimethoxy-substituted benzene ring.

Caption: Conceptual workflow for the synthesis of the target compound.

Representative Synthesis Protocol

This protocol is a representative methodology based on standard organic chemistry principles for electrophilic aromatic chlorination of activated rings.

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 3,4-dimethoxyphenethylamine (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or chloroform). Cool the solution to 0°C in an ice bath.

-

Causality: Anhydrous conditions are crucial to prevent reaction of the chlorinating agent with water. Cooling the reaction controls the rate of the exothermic electrophilic substitution, minimizing side-product formation.

-

-

Chlorination: Slowly add a solution of a chlorinating agent, such as N-Chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) (1.1 equivalents), dissolved in the same solvent, to the cooled solution via the dropping funnel over 30-60 minutes.

-

Causality: Using a slight excess of the chlorinating agent ensures complete conversion of the starting material. Slow addition is critical to maintain temperature control and reaction selectivity. The 2-position is targeted due to the ortho-, para-directing effects of the methoxy groups.

-

-

Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Work-up: Once complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate to neutralize acidic byproducts. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

-

Causality: The basic wash removes any remaining acid (like HCl), and the brine wash helps to remove residual water from the organic phase before drying.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by either recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Self-Validation: The success of purification is validated by TLC, which should show a single spot for the final product, and confirmed by the analytical methods described in the next section.

-

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic methods provides a self-validating system for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure elucidation of organic molecules.[7]

-

¹H NMR: Proton NMR provides information on the number and chemical environment of hydrogen atoms. The expected spectrum would feature distinct signals for the aromatic protons, the ethylamine side chain, and the two methoxy groups.

-

¹³C NMR: Carbon NMR reveals the number of unique carbon atoms in the molecule, confirming the carbon skeleton.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Features |

| -OCH₃ (x2) | 3.8 - 4.0 (s, 6H) | 55 - 60 | Two sharp singlets, integrating to 3 protons each. |

| Ar-CH₂ -CH₂-NH₂ | 2.8 - 3.0 (t, 2H) | ~35 | Triplet, coupled to adjacent CH₂. |

| Ar-CH₂-CH₂ -NH₂ | 3.0 - 3.2 (t, 2H) | ~42 | Triplet, coupled to adjacent CH₂. |

| -NH₂ | 1.5 - 2.5 (s, broad, 2H) | N/A | Broad singlet, exchangeable with D₂O. |

| Aromatic-H (x2) | 6.8 - 7.2 (m, 2H) | 110 - 125 | Signals in the aromatic region. |

| Aromatic-C (x4) | N/A | 110 - 130 | Four signals for non-substituted carbons. |

| C -Cl & C -O (x2) | N/A | 145 - 155 | Signals for carbons attached to heteroatoms. |

Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Expected Molecular Ion (M⁺): For C₁₀H₁₄ClNO₂, the expected monoisotopic mass is approximately 215.07 g/mol .[3]

-

Isotopic Pattern: A characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1 will be observed due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes).

-

Key Fragmentation: A primary fragmentation pathway is the benzylic cleavage to lose the CH₂NH₂ fragment, resulting in a prominent peak corresponding to the substituted benzyl cation.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule.

-

N-H Stretch: A moderate, broad absorption around 3300-3400 cm⁻¹ is characteristic of the primary amine.

-

C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹) correspond to the alkyl chain and methoxy groups.

-

C-H Stretch (sp²): Absorptions just above 3000 cm⁻¹ correspond to the aromatic C-H bonds.

-

C=C Stretch: Aromatic ring stretching vibrations appear in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong absorption around 1200-1260 cm⁻¹ is indicative of the aryl ether linkage of the methoxy groups.

-

C-Cl Stretch: A weak to medium absorption in the 600-800 cm⁻¹ region.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the nucleophilic primary amine group.

-

Acylation: The amine readily reacts with acyl chlorides or anhydrides to form stable amide derivatives. This reaction can be used to modify the compound's pharmacological properties.[1]

-

N-Alkylation: The amine can be alkylated using alkyl halides, a common strategy in medicinal chemistry to probe receptor binding pockets.

-

Building Block for Heterocycles: The compound serves as a valuable intermediate in synthetic organic chemistry. For instance, it can be used to construct more complex molecular scaffolds, such as 1-aryl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diols, which have shown activity at dopamine receptors.[1]

Pharmacological Profile and Biological Context

The substitution pattern of a phenethylamine is a critical determinant of its pharmacological target. While many phenethylamines are known for their interaction with serotonin receptors, this compound is notable for its reported affinity for dopamine receptors.

-

Primary Target: Dopamine D1 Receptor: Research indicates that this compound acts as a dopamine D1 receptor agonist.[1] This suggests potential for its use as a lead compound in the development of therapeutics for conditions involving dopamine dysregulation, such as Parkinson's disease or certain psychiatric disorders.[1]

Structure-Activity Relationship (SAR) Context

The difference in activity between this compound and its 2,5-dimethoxy isomer (2C-C) provides a compelling example of a structure-activity relationship. A simple shift in the position of the methoxy and chloro substituents on the phenyl ring redirects the molecule's primary biological target from the serotonin 5-HT₂A receptor (the target for 2C-C) to the dopamine D1 receptor.

Caption: Structural relationships and pharmacological target divergence.

Safety and Handling

This compound is a research chemical. As with any biologically active compound, it should be handled with appropriate care in a controlled laboratory setting.

-

Personal Protective Equipment (PPE): Always wear protective glasses, gloves, and a lab coat to avoid skin and eye contact.[4]

-

Handling: Handle the compound in a well-ventilated area or a fume hood to prevent inhalation.

-

Waste Disposal: Dispose of chemical waste in accordance with institutional and local regulations. Waste should be stored separately and handled by professional disposal services.[4]

Conclusion

This compound is a distinct phenethylamine derivative with a well-defined chemical structure and properties. Its synthesis is achievable through standard organic chemistry techniques, and its identity can be rigorously confirmed using a suite of analytical methods. The primary point of interest for this molecule lies in its pharmacological activity as a dopamine D1 receptor agonist, which contrasts sharply with its serotonergic structural isomers. This makes it a valuable tool for neuropharmacological research and a potential starting point for the design of novel therapeutics targeting the dopaminergic system.

References

-

BIOFOUNT. 67287-36-9|this compound. Available at: [Link]

-

Páleníček, T., et al. (2022). Pharmacology of 2C-C, 2C-D, 2C-E, 2C-I, 2C-T-2, and DOC at DAT, SERT, and NET: effects on binding and function. ResearchGate. Available at: [Link]

-

PubChem. 2-Chloro-3,4-dimethoxyphenethylamine. National Center for Biotechnology Information. Available at: [Link]

-

Wikipedia. 25C-NBOMe. Available at: [Link]

-

Wikipedia. 2C (psychedelics). Available at: [Link]

-

Hill, S. L., & Thomas, S. H. (2011). 2C or Not 2C: Phenethylamine Designer Drug Review. Journal of Medical Toxicology. Available at: [Link]

-

Pérez-Mañá, C., et al. (2021). Acute pharmacological effects of 2C-B in humans: An observational study. Frontiers in Pharmacology. Available at: [Link]

-

Minns, A. (2015, August 12). NBOMe Drugs. California Poison Control System. Available at: [Link]

-

The Johns Hopkins High-Throughput (JHI) Center. 2C Class Drugs & NBOMe. Available at: [Link]

-

Legal-High-Inhaltsstoffe.de. (2014, June 20). 25C-NBOMe. Available at: [Link]

-

PubChem. 2,5-Dimethoxy-4-chlorophenethylamine. National Center for Biotechnology Information. Available at: [Link]

-

NuChem Sciences. (2025, June 3). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. Available at: [Link]

Sources

- 1. smolecule.com [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Chloro-3,4-dimethoxyphenethylamine | C10H14ClNO2 | CID 3017752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 67287-36-9|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 6. chemscene.com [chemscene.com]

- 7. resolvemass.ca [resolvemass.ca]

2-(2-chloro-3,4-dimethoxyphenyl)ethanamine CAS number 67287-36-9

An In-depth Technical Guide to 2-(2-chloro-3,4-dimethoxyphenyl)ethanamine (CAS 67287-36-9): Synthesis, Characterization, and Applications

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals working with this compound. We will move beyond a simple recitation of facts to explore the strategic reasoning behind its synthesis, the nuances of its characterization, and its established and prospective roles as a critical intermediate in the development of pharmacologically active agents.

The Strategic Value of a Substituted Phenethylamine Core

The phenethylamine scaffold is a cornerstone of modern pharmacology, providing the foundational structure for a vast array of psychoactive drugs and central nervous system (CNS) agents. These molecules, which include endogenous neurotransmitters like dopamine and norepinephrine, derive their diverse activities from the specific nature and placement of substituents on the phenyl ring, sidechain, and amino group.

The subject of this guide, this compound, is a phenethylamine derivative of particular interest due to its unique substitution pattern. The presence of a chlorine atom at the 2-position, combined with methoxy groups at the 3- and 4-positions, creates a distinct electronic and steric profile that influences its interaction with biological targets. This specific arrangement makes it a valuable precursor for synthesizing complex molecules, most notably as a key reactant in the preparation of potent D-1 dopamine receptor agonists.

Synthesis: A Deliberate Path from Aldehyde to Amine

The construction of this compound is a multi-step process where control and precision are paramount. A robust and logical synthetic strategy begins with the commercially available starting material, 2-chloro-3,4-dimethoxybenzaldehyde. The core challenge is the two-carbon extension of the aldehyde to an ethylamine sidechain. A highly effective method to achieve this is through a nitrile intermediate.

Retrosynthetic Strategy

A retrosynthetic analysis reveals a clear path from the target molecule back to the starting aldehyde. The primary amine can be disconnected to a nitrile, which in turn can be formed from the aldehyde. This approach is efficient and utilizes well-established, high-yielding chemical transformations.

Caption: Retrosynthetic analysis of this compound.

Detailed Experimental Protocol: A Two-Step Synthesis

The following protocol details the conversion of 2-chloro-3,4-dimethoxybenzaldehyde to the target amine.

Step 1: Synthesis of 2-(2-chloro-3,4-dimethoxyphenyl)acetonitrile

This step extends the carbon chain. While direct cyanation of the aldehyde is possible, a common route involves converting the aldehyde to a more suitable intermediate first, such as a benzyl halide or by using methods like the Strecker synthesis. For the purpose of this guide, we will assume a successful conversion to the nitrile.

Step 2: Reduction of 2-(2-chloro-3,4-dimethoxyphenyl)acetonitrile to the Primary Amine

-

Reagent Selection & Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent ideally suited for the complete reduction of a nitrile to a primary amine. Its high reactivity ensures a swift and efficient conversion where milder reagents might fail or require harsh conditions. Catalytic hydrogenation is an alternative, often preferred in industrial settings.

-

Reaction Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet. The entire apparatus is maintained under a positive pressure of dry nitrogen to exclude atmospheric moisture, which would violently decompose the LiAlH₄.

-

Procedure: a. A suspension of LiAlH₄ (1.5 equivalents) in anhydrous tetrahydrofuran (THF) is prepared in the reaction flask and cooled to 0 °C in an ice bath. THF is the solvent of choice due to its ability to solvate the hydride reagent and its inertness under the reaction conditions. b. A solution of 2-(2-chloro-3,4-dimethoxyphenyl)acetonitrile (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel to the stirred LiAlH₄ suspension. The slow addition rate is critical to control the initial exothermic reaction. c. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 4-6 hours to drive the reaction to completion. Progress is monitored by Thin-Layer Chromatography (TLC).

-

Work-up and Isolation (Self-Validating Quench): a. The reaction is cooled back to 0 °C. The excess, highly reactive LiAlH₄ must be quenched with extreme care. A Fieser workup is employed: sequentially and slowly add n mL of water, followed by n mL of 15% aqueous NaOH, and finally 3n mL of water, where n is the mass of LiAlH₄ used in grams. b. Causality: This specific sequence is designed to produce granular, easily filterable aluminum salts (Al₂O₃), preventing the formation of a gelatinous precipitate that can trap the product and complicate isolation. c. The resulting white solid is removed by vacuum filtration, and the filter cake is washed thoroughly with fresh THF. d. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude amine.

-

Purification: The crude product can be purified by vacuum distillation or by conversion to its hydrochloride salt with ethereal HCl, followed by recrystallization to yield the pure amine hydrochloride.

Physicochemical & Spectroscopic Data

Accurate characterization is essential to confirm the identity and purity of the synthesized compound.

Key Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 67287-36-9 | |

| Molecular Formula | C₁₀H₁₄ClNO₂ | |

| Molecular Weight | 215.68 g/mol | |

| Boiling Point | 307.7 °C at 760 mmHg | |

| Density | 1.16 g/cm³ |

Expected Spectroscopic Signatures

-

¹H NMR: The spectrum should reveal distinct signals for the two aromatic protons, two three-proton singlets for the methoxy groups, and two two-proton multiplets (likely complex triplets) corresponding to the -CH₂-CH₂-NH₂ side chain. The amine protons (-NH₂) will appear as a broad singlet.

-

¹³C NMR: The spectrum will show 10 unique carbon signals corresponding to the molecular formula.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak (M⁺) at m/z 215 and a characteristic isotopic peak (M+2) at m/z 217 with approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.

-

Infrared (IR) Spectroscopy: Key absorption bands will include N-H stretching (asymmetric and symmetric) for the primary amine around 3300-3400 cm⁻¹, C-H stretching for aromatic and aliphatic groups, and strong C-O stretching for the ether linkages of the methoxy groups.

Caption: Standard workflow for the purification and characterization of a target compound.

Role in Medicinal Chemistry and Drug Development

The primary documented application of this compound is as a key intermediate in the synthesis of 1-aryl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diols. These complex molecules have been investigated as potent and selective D-1 dopamine receptor agonists, highlighting the utility of the title compound in constructing sophisticated scaffolds for neurological research.

Its structural similarity to other psychoactive phenethylamines suggests it could serve as a precursor for novel modulators of monoamine neurotransmitter systems. Phenethylamines frequently interact with serotonin (5-HT) and dopamine (D) receptors, often acting as agonists that trigger downstream signaling cascades.

Hypothetical Mechanism: G-Protein Coupled Receptor (GPCR) Activation

Derivatives synthesized from this amine could potentially act on GPCRs like the D1 dopamine or 5-HT₂ₐ serotonin receptors, which are coupled to the Gαq signaling pathway.

2-(2-chloro-3,4-dimethoxyphenyl)ethanamine molecular structure

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Pharmacological Profile of 2-(2-chloro-3,4-dimethoxyphenyl)ethanamine

Abstract

This whitepaper provides a comprehensive technical examination of this compound, a substituted phenethylamine of significant interest in medicinal chemistry and pharmacology. We will delve into its core molecular structure, outline a robust and detailed synthetic pathway from commercially viable precursors, and discuss the analytical methodologies essential for its structural elucidation. Furthermore, this guide synthesizes current knowledge on its pharmacological profile, particularly its interactions with key neurotransmitter systems, and delineates the critical safety protocols required for its synthesis and handling. This document is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this compound's chemical and biological landscape.

Introduction: The Significance of a Substituted Phenethylamine

This compound belongs to the vast and pharmacologically diverse class of phenethylamines.[1] Its structure, characterized by a chlorinated and dimethoxylated phenyl ring attached to an ethylamine side chain, positions it as a molecule of interest for exploring structure-activity relationships (SAR) within neuropharmacology.[1] Research has highlighted its potential as a modulator of central nervous system targets, showing affinity for both dopamine and serotonin receptors.[1] Specifically, it has been investigated as a D-1 dopamine receptor agonist and an interactor with 5-HT2A and 5-HT2C serotonin receptors, suggesting potential applications in developing therapeutics for neurological and psychiatric disorders.[1]

The strategic placement of the chloro and dimethoxy groups on the aromatic ring significantly influences the molecule's electronic and steric properties, which in turn dictates its binding affinity and functional activity at biological targets.[1] This guide aims to provide an authoritative overview of this molecule, from its fundamental properties and synthesis to its complex pharmacology, serving as a foundational resource for its application in research and development.

Physicochemical and Structural Properties

The unique arrangement of functional groups in this compound defines its chemical identity and behavior.[1] Its molecular formula is C₁₀H₁₄ClNO₂, with a corresponding molecular weight of approximately 215.68 g/mol .[1][][3]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄ClNO₂ | [1][][3] |

| Molecular Weight | 215.68 g/mol | [1][][3] |

| IUPAC Name | This compound | [3] |

| CAS Number | 67287-36-9 | [][3] |

| Boiling Point | 307.7°C at 760 mmHg | [] |

| Density | 1.16 g/cm³ | [] |

| SMILES | COC1=C(C(=C(C=C1)CCN)Cl)OC | [][3] |

The structure features a 1,2,3,4-tetrasubstituted benzene ring. The chlorine atom at the C2 position introduces both steric bulk and an electron-withdrawing inductive effect. The methoxy groups at C3 and C4 are electron-donating through resonance, influencing the nucleophilicity of the aromatic ring and its interaction with biological targets. The flexible ethylamine side chain is a common pharmacophore for interacting with monoamine receptors and transporters.

Caption: Molecular structure of this compound.

Synthesis and Purification Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A logical and field-proven approach proceeds via a Henry nitroaldol reaction followed by reduction. This pathway is chosen for its reliability and its foundation in well-established organic chemistry principles.

Workflow Overview

Caption: General synthetic workflow for this compound.

Step 1: Henry Condensation of 2-Chloro-3,4-dimethoxybenzaldehyde

The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction.[4] It is the causal choice for creating the two-carbon side chain necessary for the final ethylamine structure.

Protocol:

-

Reactor Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with 2-chloro-3,4-dimethoxybenzaldehyde (1.0 eq).[5][6]

-

Solvent and Reagent Addition: An appropriate solvent, such as glacial acetic acid or a lower alcohol, is added. Nitromethane (a slight excess, e.g., 1.5-2.0 eq) is introduced, followed by a base catalyst (e.g., ammonium acetate or an alkylamine like phenylethylamine).[7]

-

Reaction Conditions: The mixture is heated, typically to a temperature between 40°C and 100°C, to facilitate both the condensation and the subsequent dehydration of the intermediate nitro-alcohol to the β-nitrostyrene.[7] The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The product, 1-(2-chloro-3,4-dimethoxyphenyl)-2-nitroethene, often precipitates and can be collected by filtration. The crude product is washed with cold water and a non-polar solvent (e.g., hexanes) to remove residual starting materials.

Step 2: Reduction of 1-(2-Chloro-3,4-dimethoxyphenyl)-2-nitroethene

The reduction of the β-nitrostyrene intermediate is the critical final step. This transformation must reduce both the nitro group to an amine and the alkene double bond to an alkane. Lithium aluminum hydride (LAH) is a powerful, non-selective reducing agent ideally suited for this purpose.[8][9] Alternative methods include catalytic hydrogenation over palladium on carbon (Pd/C).[10][11]

Protocol (using Lithium Aluminum Hydride): Causality Note: LAH is chosen for its efficacy in reducing both functional groups in a single, efficient step. Its high reactivity, however, necessitates stringent safety protocols.

-

Inert Atmosphere Setup: An oven-dried, three-neck round-bottom flask is assembled with a dropping funnel, a condenser with a nitrogen/argon inlet, and a magnetic stirrer. The entire system must be maintained under a positive pressure of an inert gas.[12]

-

Reagent Preparation: A suspension of lithium aluminum hydride (LAH) (approx. 2.5-3.0 eq) is prepared in an anhydrous ether solvent, such as tetrahydrofuran (THF), and cooled to 0°C in an ice bath.[13]

-

Substrate Addition: The nitrostyrene from Step 1 is dissolved in anhydrous THF and added dropwise to the stirred LAH suspension via the dropping funnel. The rate of addition is controlled to maintain the reaction temperature below 10-15°C to prevent a runaway reaction.[11]

-

Reaction and Monitoring: After the addition is complete, the reaction is allowed to warm to room temperature and then gently refluxed for several hours until TLC analysis indicates the complete consumption of the starting material.

-

Quenching (Critical Safety Step): The reaction is cooled back to 0°C. The excess LAH is quenched with extreme caution by the slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).[14] This procedure is highly exothermic and produces flammable hydrogen gas.[8][12]

-

Isolation: The resulting aluminum salts are removed by filtration. The filtrate is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

Step 3: Purification

For applications in biological testing, high purity is paramount.[1] The crude product is typically purified by column chromatography on silica gel or by recrystallization of its hydrochloride salt.

Molecular Structure Elucidation

Confirming the molecular structure of the synthesized compound is achieved through a combination of modern spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides information on the number and environment of hydrogen atoms. The spectrum would be expected to show distinct signals for the aromatic protons, the two methylene groups of the ethylamine chain, the amine protons, and the protons of the two methoxy groups.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This analysis identifies all unique carbon atoms in the molecule, including the six distinct aromatic carbons, the two aliphatic carbons of the side chain, and the two methoxy carbons.

-

MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak (M+) would appear at m/z 215, with a characteristic M+2 peak at m/z 217 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom. Key fragmentation patterns, such as the loss of the amine group or cleavage of the bond between the two ethyl carbons (benzylic cleavage), would further support the proposed structure.

-

IR (Infrared Spectroscopy): IR spectroscopy confirms the presence of key functional groups. Expected characteristic absorption bands would include N-H stretching for the primary amine, C-H stretching for the aromatic and aliphatic components, C-O stretching for the ether linkages, and C-Cl stretching.

Pharmacological Profile and Applications

The unique substitution pattern of this compound confers a specific pharmacological profile, making it a valuable tool in neuroscience research.

-

Dopaminergic Activity: The compound exhibits affinity for D-1 dopamine receptors, acting as an agonist.[1] This suggests its potential as a lead compound for developing treatments for disorders related to dopamine dysregulation, such as Parkinson's disease or certain cognitive impairments.[1]

-

Serotonergic Activity: It also demonstrates notable interactions with serotonin 5-HT2A and 5-HT2C receptors.[1] The interplay between its dopaminergic and serotonergic activities is a key area of research, as this dual action can be beneficial in treating complex neuropsychiatric conditions.

-

Monoamine Transporter Modulation: The molecule is known to act as an allosteric modulator of monoamine transporters, which are responsible for the reuptake of neurotransmitters like dopamine, serotonin, and norepinephrine.[1] This modulation can significantly impact neurotransmitter levels in the synapse, contributing to its overall neurological effects.[1]

-

Research Applications: Beyond its potential therapeutic uses, it serves as a valuable chemical building block for synthesizing more complex molecules and as a reference standard in analytical chemistry for the identification of related phenethylamines.[1][15]

Caption: Key pharmacological targets of this compound.

Safety, Handling, and Storage

The synthesis and handling of this compound and its intermediates, particularly LAH, require strict adherence to safety protocols.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a fire-retardant lab coat, chemical-resistant gloves, and safety goggles or a face shield.[12][14]

-

Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[12]

-

Handling of Lithium Aluminum Hydride (LAH):

-

Reactivity: LAH is a dangerously reactive solid that can ignite spontaneously in moist air or upon contact with water, releasing flammable hydrogen gas.[8][16][17] It should never be ground or heated excessively.[16]

-

Inert Conditions: Handle LAH under an inert atmosphere (nitrogen or argon), especially when transferring large quantities.[12][16] Use only anhydrous solvents and glassware.[12]

-

Fire Safety: A Class D fire extinguisher (for combustible metals) or dry sand must be immediately available. DO NOT use water, carbon dioxide (CO₂), or conventional ABC extinguishers, as they will intensify an LAH fire.[8][16]

-

Quenching: Quenching of LAH reactions must be done slowly, at 0°C, with extreme caution.[12][14]

-

-

Compound Handling: The final product and its intermediates may be harmful if swallowed, inhaled, or absorbed through the skin.[3][18] Avoid contact and wear appropriate PPE.[19]

-

Storage: Store LAH in tightly sealed containers in a cool, dry place, separate from combustible materials and sources of moisture.[16] Store the final product in a well-ventilated, cool, and dry location.

Conclusion

This compound is a synthetically accessible phenethylamine with a compelling pharmacological profile. Its structure, confirmed through standard analytical techniques, underpins its activity as a modulator of key dopaminergic and serotonergic pathways. The synthetic route, while involving highly reactive and hazardous reagents like lithium aluminum hydride, is robust and based on well-understood chemical transformations. A thorough understanding of its synthesis, molecular structure, and biological activity, coupled with strict adherence to safety protocols, enables its effective use as a tool in neuropharmacological research and as a potential scaffold for the development of novel central nervous system therapeutics.

References

- This compound - Smolecule. (2023-08-15). Google Vertex AI Search.

-

Lithium aluminium hydride - Wikipedia. Wikipedia. [Link]

-

Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - NIH. (2025-01-07). National Institutes of Health. [Link]

-

How to handle lithium aluminum hydride? - Knowledge - Bloom Tech. (2024-09-11). Bloom Tech. [Link]

-

Lithium Aluminum Hydride | Office of Environmental Health and Safety - Princeton EHS. Princeton University. [Link]

-

Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - ResearchGate. (2025-01-07). ResearchGate. [Link]

-

Synthesis of Phenethylamines by Hydrogenation of B-Nitrostyrenes. J-STAGE. [Link]

-

Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes. Rhodium.ws. [Link]

-

Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PubMed. (2025-01-07). PubMed. [Link]

-

The Synthesis Route Design And Preparation Of 2,3-dimethoxy Benzaldehyde. (2016-12-28). Global Thesis. [Link]

-

How To Handle Lithium Aluminum Hydride (LAH) in Lab | Precautions & Hazards Of LAH | Dr. Aman - YouTube. (2023-08-22). YouTube. [Link]

- CN103864588A - Preparation method of 2,3-dimethoxy benzaldehyde - Google Patents.

-

A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations - ACS Publications. (2024-02-09). ACS Publications. [Link]

- CN108794317A - The preparation method of 2,3- dimethoxy benzaldehydes - Google Patents.

-

Synthesis of 6-Nitro-2,3-dimethoxybenzaldehyde. ACS Publications. [Link]

-

Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane) - Sciencemadness Discussion Board. (2017-09-10). Sciencemadness. [Link]

-

2-Chloro-3,4-dimethoxyphenethylamine | C10H14ClNO2 | CID 3017752 - PubChem. PubChem. [Link]

-

Lithium Aluminum Hydride (LAH) - Common Organic Chemistry. Organic-Chemistry.org. [Link]

-

Reduction of polyfunctional aromatic nitro compounds using lithium aluminium hydride. Vrije Universiteit Brussel. [Link]

-

67287-36-9|this compound - BIOFOUNT. BIOFOUNT. [Link]

-

Henry reactions of substituted benzaldehydes that bear an ortho- alkoxy group. - ResearchGate. ResearchGate. [Link]

-

LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

Green Chemistry - RSC Publishing. Royal Society of Chemistry. [Link]

-

Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc) 2 - MDPI. (2021-10-08). MDPI. [Link]

-

(2-Chloro-3,4-dimethoxyphenyl)methanamine - MySkinRecipes. MySkinRecipes. [Link]

-

Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol - Scirp.org. Scirp.org. [Link]

-

Other Reductions by Lithium Aluminum Hydride - YouTube. (2019-07-19). YouTube. [Link]

-

Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities. J-STAGE. [Link]

-

Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis - MDPI. (2022-04-28). MDPI. [Link]

Sources

- 1. Buy this compound | 67287-36-9 [smolecule.com]

- 3. 2-Chloro-3,4-dimethoxyphenethylamine | C10H14ClNO2 | CID 3017752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]

- 5. scbt.com [scbt.com]

- 6. 2-氯-3,4-二甲氧基苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Sciencemadness Discussion Board - Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane) - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 9. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]

- 10. academic.oup.com [academic.oup.com]

- 11. Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]

- 12. bloomtechz.com [bloomtechz.com]

- 13. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]

- 14. youtube.com [youtube.com]

- 15. (2-Chloro-3,4-dimethoxyphenyl)methanamine [myskinrecipes.com]

- 16. ehs.princeton.edu [ehs.princeton.edu]

- 17. pubs.acs.org [pubs.acs.org]

- 18. fishersci.com [fishersci.com]

- 19. 67287-36-9|this compound|this compound|-范德生物科技公司 [bio-fount.com]

An In-Depth Technical Guide to the Synthesis Precursors of 2-(2-chloro-3,4-dimethoxyphenyl)ethanamine

Executive Summary

2-(2-chloro-3,4-dimethoxyphenyl)ethanamine is a substituted phenethylamine that serves as a valuable building block in medicinal chemistry and pharmaceutical development. Its unique substitution pattern, featuring a chlorine atom at the 2-position and methoxy groups at the 3- and 4-positions, imparts specific physicochemical properties that are of interest for modulating biological targets, particularly within the central nervous system.[1] The chloro substituent enhances lipophilicity, which can improve penetration of the blood-brain barrier, while the dimethoxy arrangement influences receptor binding and electronic distribution.[1] This guide provides a comprehensive technical overview of the primary synthetic precursors and strategic pathways for the synthesis of this target molecule. We will delve into the rationale behind key transformations, provide detailed experimental protocols for core reactions, and compare alternative routes, offering researchers a practical and scientifically grounded resource for its preparation.

Introduction and Retrosynthetic Analysis

The synthesis of substituted phenethylamines is a cornerstone of medicinal chemistry. The target molecule, this compound, belongs to this important class of compounds.[1] Its structure makes it a precursor for more complex molecules, including potential dopamine receptor agonists and tetrahydrobenzazepine derivatives.[1] A logical approach to designing its synthesis is to work backward from the target molecule to identify key precursors and strategic bond disconnections.

A retrosynthetic analysis reveals two primary bond disconnections that lead to logical and synthetically accessible precursors:

-

C-N Bond Disconnection: The most straightforward disconnection is at the C-N bond of the ethylamine side chain. This suggests that the final step would be the reduction of a functional group containing the nitrogen atom, such as a nitro or nitrile group.

-

C-C Bond Disconnection: Disconnecting the Cα-Cβ bond of the side chain points to a precursor where the two-carbon chain is built upon the aromatic ring, typically starting from a benzaldehyde or an acetophenone derivative.

This analysis identifies two key classes of precursors: those that build the C2-amine fragment simultaneously (e.g., via a nitrostyrene intermediate) and those that build it sequentially (e.g., via a nitrile intermediate).

Caption: Retrosynthetic analysis of the target molecule.

The Nitrostyrene Pathway: A Convergent Approach

The most prevalent and efficient route to this compound proceeds through a β-nitrostyrene intermediate. This pathway is favored for its high yields and the relative stability of the intermediates.

Precursor Synthesis: 2-Chloro-3,4-dimethoxybenzaldehyde

The cornerstone of this route is the substituted benzaldehyde. Its synthesis begins with the commercially available and inexpensive veratraldehyde (3,4-dimethoxybenzaldehyde).[2][3]

Core Challenge: Regioselectivity The primary challenge in this step is the regioselective chlorination of the veratraldehyde ring. The two methoxy groups are ortho-, para-directing. The position ortho to the 3-methoxy group and meta to the 4-methoxy group (C2) is sterically hindered and electronically less activated than the C6 position. However, careful control of reaction conditions can favor chlorination at the desired C2 position. Studies by Raiford and Floyd explored the chlorination of veratraldehyde and related compounds, providing a basis for controlling this electrophilic aromatic substitution.[4][5][6]

Experimental Protocol: Chlorination of Veratraldehyde

-

Dissolve veratraldehyde (1 equivalent) in a suitable chlorinated solvent (e.g., dichloromethane or chloroform).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sulfuryl chloride (SO₂Cl₂) (1.1 equivalents) in the same solvent dropwise over 1 hour, maintaining the temperature below 10 °C.[7]

-

Allow the reaction to stir at room temperature for 4-6 hours, monitoring progress by TLC or GC-MS.

-

Upon completion, quench the reaction by carefully pouring it into a cold, saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product, 2-chloro-3,4-dimethoxybenzaldehyde, can be purified by recrystallization from an ethanol/water mixture or by column chromatography.[8][9]

Henry Condensation to form the β-Nitrostyrene

The Henry reaction (or nitro-aldol reaction) is a classic carbon-carbon bond-forming reaction between an aldehyde and a nitroalkane.[10] It is an efficient method for synthesizing β-nitrostyrenes, which are direct precursors to phenethylamines.

Causality Behind Experimental Choices: The reaction is base-catalyzed, typically using a weak base like ammonium acetate or a primary amine in acetic acid.[11][12] The catalyst facilitates the deprotonation of nitromethane to form a nitronate anion, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. Subsequent dehydration of the nitro-aldol adduct is often spontaneous or driven by the reaction conditions, yielding the conjugated nitrostyrene. Microwave-assisted synthesis has been shown to accelerate this reaction significantly.[13]

Caption: Workflow for the Nitrostyyrene Pathway.

Experimental Protocol: Synthesis of trans-2-Chloro-3,4-dimethoxy-β-nitrostyrene [14]

-

To a round-bottom flask, add 2-chloro-3,4-dimethoxybenzaldehyde (1 equivalent), nitromethane (1.5 equivalents), and ammonium acetate (0.4 equivalents).

-

Add glacial acetic acid as the solvent.

-

Heat the mixture to reflux (approximately 100-110 °C) for 2-4 hours. The solution will typically turn a deep yellow or orange color.

-

Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Cool the reaction mixture to room temperature, then pour it into a beaker of ice water with stirring.

-

A yellow solid, the β-nitrostyrene product, will precipitate.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol to remove residual acetic acid.

-

Recrystallize the crude product from ethanol or isopropanol to yield bright yellow crystals of high purity.

Reduction of the Nitrostyrene to the Phenethylamine

The final step is the reduction of the nitro group and the alkene double bond. The choice of reducing agent is critical to achieve a high yield and avoid side reactions.

| Reducing Agent | Advantages | Disadvantages |

| LiAlH₄ | Powerful and effective for complete reduction. | Highly reactive, requires anhydrous conditions, can be hazardous. |

| Catalytic Hydrogenation | Clean reaction, high yields, scalable. | Requires specialized high-pressure equipment, catalyst can be expensive.[15] |

| NaBH₄ / CuCl₂ | Mild conditions, high yields (often >80%), operationally simple, avoids high pressure.[16][17][18][19] | Requires careful control of addition rates, can generate hydrogen gas. |

Self-Validating System: The NaBH₄/CuCl₂ Method The use of sodium borohydride in combination with a copper(II) salt is a particularly robust and accessible method.[16][17] Copper(II) chloride is believed to facilitate the reduction, potentially through the in-situ formation of copper hydride species or by acting as a Lewis acid. This system is chemoselective and does not affect aromatic halides, making it ideal for this synthesis.[18]

Experimental Protocol: Reduction of the β-Nitrostyrene

-

Suspend the 2-chloro-3,4-dimethoxy-β-nitrostyrene (1 equivalent) and copper(II) chloride dihydrate (2 equivalents) in a suitable solvent like isopropanol or ethanol in a large flask.

-

Cool the vigorously stirred suspension in an ice bath.

-

In a separate beaker, prepare a solution of sodium borohydride (NaBH₄) (10 equivalents) in the same solvent.

-

Add the NaBH₄ solution to the nitrostyrene suspension very slowly and portion-wise, ensuring the internal temperature remains below 20 °C. The reaction is highly exothermic and evolves gas.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

-

Acidify the mixture by slow addition of hydrochloric acid to a pH of ~1. This will hydrolyze the intermediate borane complexes.

-

Filter the mixture to remove copper salts and concentrate the filtrate under reduced pressure.

-

Make the aqueous residue strongly basic (pH > 12) with NaOH solution and extract the free amine product with a solvent like dichloromethane or diethyl ether.

-

Dry the combined organic extracts, concentrate, and purify the resulting oil by vacuum distillation or by converting it to its hydrochloride salt for crystallization.

Alternative Pathways and Precursors

While the nitrostyrene route is common, other strategies utilizing different precursors are also viable, offering flexibility based on available starting materials and laboratory capabilities.

The Acetonitrile (Cyanide) Pathway

This route involves the formation and subsequent reduction of a phenylacetonitrile intermediate.

-

Formation of 2-Chloro-3,4-dimethoxybenzyl Chloride: The corresponding benzyl alcohol, obtained by reducing 2-chloro-3,4-dimethoxybenzaldehyde[20], is converted to the benzyl chloride using thionyl chloride or concentrated HCl.

-

Cyanation: The benzyl chloride undergoes a nucleophilic substitution reaction with sodium or potassium cyanide to yield 2-(2-chloro-3,4-dimethoxyphenyl)acetonitrile.[1][21]

-

Reduction: The nitrile is then reduced to the primary amine using a strong reducing agent like LiAlH₄ or through catalytic hydrogenation.

The Acetophenone Pathway

This approach begins with an acetophenone derivative.

-

Friedel-Crafts Acylation: 1-Chloro-2,3-dimethoxybenzene can undergo Friedel-Crafts acylation with acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) to form 2-chloro-3,4-dimethoxyacetophenone.[22][23]

-

Reductive Amination (Leuckart Reaction): The resulting ketone can be converted directly to the phenethylamine via reductive amination. The Leuckart reaction, which uses ammonium formate or formamide at high temperatures, is a classic method for this transformation.[24][25] The reaction proceeds through an N-formyl intermediate which is then hydrolyzed to the free amine.[26][27]

Caption: Comparison of Alternative Synthetic Routes.

Conclusion

The synthesis of this compound can be achieved through several reliable synthetic pathways. The most robust and widely applicable method proceeds via the Henry condensation of 2-chloro-3,4-dimethoxybenzaldehyde with nitromethane to form the corresponding β-nitrostyrene , followed by its reduction. This route is advantageous due to its high yields, operational simplicity, and the availability of mild reduction methods like the NaBH₄/CuCl₂ system. Alternative routes starting from acetophenone or benzyl halide precursors offer valuable flexibility. The choice of a specific pathway will ultimately depend on factors such as starting material availability, scalability requirements, and the specific equipment and safety protocols available to the research team.

References

-

d'Andrea, L., & Jademyr, S. (2023). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv. Available at: [Link]

-

d'Andrea, L., & Jademyr, S. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journal of Organic Chemistry, 21, 39-46. Available at: [Link]

-

d'Andrea, L., & Jademyr, S. (2023). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ResearchGate. Available at: [Link]

-

d'Andrea, L., & Jademyr, S. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Aalborg University's Research Portal. Available at: [Link]

-

Crossley, F. S., & Moore, M. L. (1944). STUDIES ON THE LEUCKART REACTION. Journal of Organic Chemistry. Available at: [Link]

-

Wagner, D. P., Rachlin, A. I., & Teitel, S. (1971). β-Phenethylamines. The Catalytic Hydrogenation of π-Nitrostyrenes. Synthetic Communications, 1(1), 47-52. Available at: [Link]

-

Ingersoll, A. W. (1937). α-Phenylethylamine. Organic Syntheses, 17, 76. Available at: [Link]

-

Rhodium.ws. (n.d.). Secondary Amines by the Leuckart Synthesis. Available at: [Link]

-

Crossley, F. S., & Moore, M. L. (1944). STUDIES ON THE LEUCKART REACTION. The Journal of Organic Chemistry, 9(5), 529-536. Available at: [Link]

-

Wikipedia. (n.d.). Leuckart reaction. Available at: [Link]

-

Raiford, L. C., & Floyd, D. E. (1943). CHLORINE SUBSTITUTION PRODUCTS OF VERATRALDEHYDE, VERATRIC ACID, AND RELATED COMPOUNDS. Semantic Scholar. Available at: [Link]

-

Raiford, L. C., & Floyd, D. E. (1943). CHLORINE SUBSTITUTION PRODUCTS OF VERATRALDEHYDE, VERATRIC ACID, AND RELATED COMPOUNDS. The Journal of Organic Chemistry, 8(4), 358-366. Available at: [Link]

- Floyd, D. E., & Raiford, L. C. (1943). Chlorine Substitution Products of Veratraldehyde, Veratric Acid, and Related Compounds. Google Books.

-

Ohta, S., et al. (1992). Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities. Chemical & Pharmaceutical Bulletin, 40(10), 2712-2719. Available at: [Link]

-

Wikipedia. (n.d.). Willgerodt rearrangement. Available at: [Link]

-

The Good Scents Company. (n.d.). veratraldehyde. Available at: [Link]

- Dalman, D. A. (1974). U.S. Patent No. 3,801,645. Google Patents.

-

Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]

-

Khan Academy. (n.d.). Friedel-Crafts acylation. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Available at: [Link]

-

CORE. (n.d.). Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid. Available at: [Link]

-

University of Wisconsin-Platteville. (n.d.). Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. Available at: [Link]

- CN114014766A. (2022). Preparation method of dopamine hydrochloride intermediate 2- (3, 4-dimethoxyphenyl) ethylamine. Google Patents.

-

Clark, J. (2023, January 22). Friedel-Crafts Reactions. Chemistry LibreTexts. Available at: [Link]

-

Wang, X., et al. (2014). A Concise Synthesis of 2-(2-Hydroxyphenyl)acetonitriles via the o-Quinone Methides Generated from 2-(1-Tosylalkyl)phenols. Chinese Journal of Chemistry, 32(10), 1013-1018. Available at: [Link]

-

Dehghani, F., et al. (2013). Recent advances in the Willgerodt–Kindler reaction. Organic & Biomolecular Chemistry, 11(30), 4903-4910. Available at: [Link]

- DD251258A3. (1987). PROCESS FOR PREPARING 3,4-DIMETHOXY-BENZALDEHYDE AFTER THE SOMMELET REACTION. Google Patents.

-

Wikipedia. (n.d.). β-Nitrostyrene. Available at: [Link]

-

CN101805370A. (2010). Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. Patsnap. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 3,4-dimethoxy-β-nitrostyrene. Available at: [Link]

-

PrepChem.com. (n.d.). Preparation of 3,4-dimethoxybenzaldehyde. Available at: [Link]

- CN105384650A. (2016). Production technology of 3,4-dimethoxy phenethylamine. Google Patents.

-

Atanasova, M., et al. (2022). Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis. Molecules, 27(9), 2796. Available at: [Link]

- US8067647B2. (2011). Method for producing β-nitrostyrene compound. Google Patents.

- US7094928B2. (2006). Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride. Google Patents.

-

Rorig, K., et al. (1955). p-METHOXYPHENYLACETONITRILE. Organic Syntheses, 35, 76. Available at: [Link]

-

Wikipedia. (n.d.). 25C-NBOMe. Available at: [Link]

-

LookChem. (n.d.). (3,4-Dimethoxyphenyl)acetonitrile. Available at: [Link]

Sources

- 1. Buy this compound | 67287-36-9 [smolecule.com]

- 2. veratraldehyde, 120-14-9 [thegoodscentscompany.com]

- 3. prepchem.com [prepchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Chlorine Substitution Products of Veratraldehyde, Veratric Acid, and Related ... - Don Edgar Floyd, Lemuel Charles Raiford - Google Books [books.google.com.sg]

- 7. US3801645A - Chlorination of lower aliphatic aldehydes - Google Patents [patents.google.com]

- 8. echemi.com [echemi.com]

- 9. scbt.com [scbt.com]

- 10. β-Nitrostyrene - Wikipedia [en.wikipedia.org]

- 11. prepchem.com [prepchem.com]

- 12. US8067647B2 - Method for producing β-nitrostyrene compound - Google Patents [patents.google.com]

- 13. 2,5-Dimethoxy-Beta-Nitrostyrene synthesis - chemicalbook [chemicalbook.com]

- 14. scbt.com [scbt.com]

- 15. tandfonline.com [tandfonline.com]

- 16. chemrxiv.org [chemrxiv.org]

- 17. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. vbn.aau.dk [vbn.aau.dk]

- 20. 2-CHLORO-3,4-DIMETHOXYBENZYL ALCOHOL synthesis - chemicalbook [chemicalbook.com]

- 21. Organic Syntheses Procedure [orgsyn.org]

- 22. masterorganicchemistry.com [masterorganicchemistry.com]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. [PDF] STUDIES ON THE LEUCKART REACTION | Semantic Scholar [semanticscholar.org]

- 25. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 26. Organic Syntheses Procedure [orgsyn.org]

- 27. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Putative Mechanism of Action of 2-(2-chloro-3,4-dimethoxyphenyl)ethanamine

Abstract

This guide provides a detailed examination of the probable mechanism of action for the synthetic compound 2-(2-chloro-3,4-dimethoxyphenyl)ethanamine. Direct pharmacological research on this specific molecule is not extensively documented in peer-reviewed literature. Therefore, this analysis is built upon a foundation of structure-activity relationships (SAR) derived from closely related, well-characterized psychoactive phenethylamines. By deconstructing the molecule into its core functional components—the phenethylamine backbone, the 3,4-dimethoxy substitution pattern, and the 2-chloro substituent—we can infer its likely interactions with central nervous system targets. The primary hypothesized mechanism is agonist activity at the serotonin 5-HT₂A receptor, the canonical target for classic psychedelic compounds. Secondary, and likely weaker, interactions with other serotonin receptor subtypes, dopamine receptors, and monoamine transporters are also considered. This document outlines the signaling pathways involved, presents quantitative data from analogous compounds, and provides detailed experimental protocols required to empirically validate these hypotheses.

Introduction and Molecular Profile

This compound is a substituted phenethylamine, a class of organic compounds known for containing a vast number of neuroactive substances.[1] Its chemical structure suggests a potential for psychoactivity, though its specific effects and pharmacological profile remain largely uncharacterized.[2] Due to the scarcity of direct research, this guide will elucidate its putative mechanism by drawing logical inferences from its structural analogues.[2]

Molecular Structure:

-

Chemical Formula: C₁₀H₁₄ClNO₂[3]

-

Molar Mass: 215.67 g/mol [3]

-

IUPAC Name: this compound[3]

-

Synonyms: 2-Chlorohomoveratrylamine, 2-Chloro-3,4-dimethoxyphenethylamine[3]

The core of our analysis rests on the principle that the pharmacology of a phenethylamine is dictated by the specific combination of substituents on its phenyl ring, ethyl sidechain, and terminal amine.[1][4]

Deconstruction of the Pharmacophore

The neuropharmacological activity of this compound can be predicted by examining its constituent parts in the context of known structure-activity relationships.

-

The Phenethylamine Backbone: This core structure is the foundational scaffold for numerous endogenous neurotransmitters, including dopamine, norepinephrine, and epinephrine, as well as a multitude of synthetic drugs.[1] Its inherent structure allows it to be recognized by the monoamine neurotransmitter systems.[2]

-

3,4-Dimethoxy Substitution: The presence and position of methoxy groups on the phenyl ring are critical determinants of receptor affinity and selectivity. While many potent psychedelic phenethylamines feature a 2,5-dimethoxy pattern (e.g., the 2C-x series), the 3,4-dimethoxy arrangement is also biologically significant.[4] This pattern is found in 3,4-dimethoxyphenethylamine (homoveratrylamine), which has been studied for its interaction with monoamine oxidase.[5]

-

2-Chloro Substitution: The addition of a halogen atom to the phenyl ring, particularly at the 2- or 4-position, often enhances the potency of phenethylamines at serotonin receptors.[4] For example, the addition of a chlorine atom at the 4-position of 2,5-dimethoxyphenethylamine creates 2C-C, and the addition of bromine creates the more potent 2C-B.[6][7] The 2-chloro substitution on the target molecule likely serves a similar role in modulating receptor affinity and intrinsic efficacy.

Primary Hypothesized Mechanism: Serotonin 5-HT₂A Receptor Agonism

The most plausible primary mechanism of action for this compound is agonism at the serotonin 5-HT₂A receptor. This G-protein coupled receptor (GPCR) is the principal target responsible for the profound perceptual and cognitive effects of classic psychedelics.[8][9] This hypothesis is strongly supported by data from structurally analogous compounds.

The 2C-x family of drugs, which are 4-substituted 2,5-dimethoxyphenethylamines, are well-established 5-HT₂A agonists.[8] The N-benzylated derivatives of these compounds, known as NBOMes, are among the most potent 5-HT₂A agonists ever discovered.[10][11] For instance, 25C-NBOMe, the N-benzyl derivative of 2C-C (the 4-chloro analogue), displays nanomolar affinity for the 5-HT₂A receptor.[10][12]

Downstream Signaling Cascade

Activation of the 5-HT₂A receptor by an agonist initiates a well-defined intracellular signaling cascade. The receptor is coupled to the Gαq subunit of the heterotrimeric G-protein.

-

Agonist Binding: The compound binds to the orthosteric site of the 5-HT₂A receptor.

-

G-Protein Activation: This induces a conformational change, leading to the dissociation of GDP and binding of GTP to the Gαq subunit.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC.

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

-

Cellular Response: IP₃ triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC). This cascade leads to a host of downstream effects, including neuronal excitation and modulation of gene expression, which are thought to underlie the compound's psychoactive effects.[8]

Caption: Hypothesized 5-HT₂A receptor signaling cascade.

Comparative Receptor Affinities

To contextualize the likely potency, the following table presents binding affinity (IC₅₀) and functional potency (EC₅₀) data for the analogous compounds 2C-C and 25C-NBOMe. It is anticipated that this compound would exhibit a profile more akin to 2C-C.

| Compound | 5-HT₂A Binding (IC₅₀, nM) | 5-HT₂A Function (EC₅₀, nM) | 5-HT₂C Function (EC₅₀, nM) |

| 2C-C | 307 | 13.0 | 30.6 |

| 25C-NBOMe | 8.8 | 170 | 12.3 |

| Data synthesized from Braden et al. (2018)[10] |

Ancillary Mechanistic Hypotheses

While 5-HT₂A agonism is the most probable primary mechanism, the phenethylamine scaffold allows for potential interactions with other targets.

-

Dopamine Receptor Modulation: The structural similarity to dopamine suggests a possible affinity for dopamine receptors.[2] Some reports indicate that this compound may bind to D1 and D2 family receptors, potentially acting as an agonist, though likely with lower potency than at serotonergic sites.[2] This interaction could contribute to stimulant properties.

-

Monoamine Transporter Interaction: Many phenethylamines exhibit some degree of activity at the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters, typically as reuptake inhibitors or releasing agents.[8] However, for psychedelic phenethylamines, the affinity for transporters is generally much lower than for the 5-HT₂A receptor.[8][13] It is plausible that the title compound acts as a weak allosteric modulator or inhibitor at these sites.[2]

Recommended Experimental Validation Protocols

To move from hypothesis to empirical fact, a systematic pharmacological evaluation is required. The following protocols outline the necessary steps to definitively characterize the mechanism of action.

Protocol 1: In Vitro Receptor Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound across a panel of CNS receptors and transporters.

Methodology:

-

Preparation: Cell membranes are prepared from cell lines stably expressing the human recombinant receptor of interest (e.g., 5-HT₂A, 5-HT₂C, D₂, SERT).

-

Competitive Binding: A fixed concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT₂A) is incubated with the cell membranes in the presence of increasing concentrations of the test compound.

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated via rapid vacuum filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are fitted to a one-site competition model using non-linear regression to calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding). The Kᵢ value is then calculated using the Cheng-Prusoff equation.

Caption: Workflow for a calcium mobilization functional assay.

Inferred Toxicological Profile

The toxicological profile of this compound is unknown. However, based on related phenethylamines, particularly the NBOMe series, several potential risks can be anticipated.

-

Sympathomimetic Effects: Agonism at adrenergic receptors can lead to a sympathomimetic toxidrome, including tachycardia, hypertension, vasoconstriction, and agitation. [9][12]* Serotonin Syndrome: Potent activity at serotonin receptors, especially in combination with other serotonergic drugs, creates a risk of serotonin syndrome, characterized by hyperthermia, clonus, and altered mental status. [14]* Neurotoxicity and Cardiotoxicity: Some NBOMe compounds have demonstrated cytotoxicity in neuronal cell lines and have been implicated in cardiotoxic events, possibly through action at 5-HT₂B receptors. [12]

Conclusion

While direct experimental data on this compound remains elusive, a robust, scientifically-grounded hypothesis of its mechanism of action can be constructed through the principles of medicinal chemistry and pharmacology. All structural evidence points towards the compound functioning primarily as a serotonin 5-HT₂A receptor agonist . Its psychoactive effects, if any, are likely mediated through the activation of the Gαq/PLC signaling pathway. Secondary interactions with dopamine receptors and monoamine transporters may exist but are expected to be significantly weaker. This guide provides the theoretical framework and the experimental roadmap necessary for the definitive scientific characterization of this novel phenethylamine.

References

-

Wikipedia. (n.d.). 25C-NBOMe. Retrieved from [Link]

-

Costa, G., et al. (2025, January 3). Toxicodynamic insights of 2C and NBOMe drugs – Is there abuse potential?. Food and Chemical Toxicology. Retrieved from [Link]

-

Maddaloni, M., et al. (n.d.). In Vitro and In Vivo Evaluation of the Effects of Drug 2c and Derivatives on Ovarian Cancer Cells. National Institutes of Health. Retrieved from [Link]

-

California Poison Control System. (2015, August 12). NBOMe Drugs. Retrieved from [Link]

-

Maddaloni, M., et al. (2024, April 19). (PDF) In Vitro and In Vivo Evaluation of the Effects of Drug 2c and Derivatives on Ovarian Cancer Cells. ResearchGate. Retrieved from [Link]

-

Maddaloni, M., et al. (2024, May 10). (PDF) In Vitro and In Vivo Evaluation of the Effects of Drug 2c and Derivatives on Ovarian Cancer Cells. ResearchGate. Retrieved from [Link]

-

Braden, M. R., et al. (2018, March 1). Comparative neuropharmacology of N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine (NBOMe) hallucinogens and their 2C counterparts in male rats. Neuropharmacology. Retrieved from [Link]

-

WikEM. (2024, April 24). 25C-NBOMe. Retrieved from [Link]

-

PubMed. (2024, April 9). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Retrieved from [Link]

-

Costa, G., et al. (2023, August 15). Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. National Institutes of Health. Retrieved from [Link]

-

PubMed. (2023, August 15). Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. Retrieved from [Link]

-

Wikipedia. (n.d.). Substituted phenethylamine. Retrieved from [Link]

-

Frontiers. (n.d.). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Retrieved from [Link]

-

Manzoni, C., et al. (2022, September 14). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. Journal of Analytical Science and Technology. Retrieved from [Link]

-

PubMed. (2019, November 28). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,5-Dimethoxy-4-chloroamphetamine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-3,4-dimethoxyphenethylamine. Retrieved from [Link]

-

MDPI. (2022, April 28). Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis. Retrieved from [Link]

-

PubMed Central. (n.d.). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Retrieved from [Link]

Sources

- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 2. Buy this compound | 67287-36-9 [smolecule.com]

- 3. 2-Chloro-3,4-dimethoxyphenethylamine | C10H14ClNO2 | CID 3017752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-(3,4-dimethoxyphenyl)ethanamine | 635-85-8 [chemicalbook.com]

- 6. 2,5-Dimethoxy-4-chloroamphetamine - Wikipedia [en.wikipedia.org]

- 7. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]